2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Overview
Description
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a phenoxy group linked to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized with chlorine and trifluoromethyl substituents. This can be achieved through a series of halogenation and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with a phenol derivative to form the phenoxy-pyridine compound. This step often involves the use of a base such as potassium carbonate (K2CO3) and a coupling agent like copper(I) iodide (CuI).
Introduction of the Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with specific biological targets in plants.
Mechanism of Action
The mechanism of action of 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in the context of herbicides, it may inhibit key enzymes involved in plant growth, leading to the death of the target plants.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-trifluoromethylpyridine: A related compound with similar substituents on the pyridine ring.
4-(3-Chloro-5-trifluoromethylpyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide: Another compound with a trifluoromethyl-pyridine core.
Uniqueness
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-8(14(21)22)23-11-4-2-9(3-5-11)12-6-10(15(17,18)19)7-13(16)20-12/h2-8H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZHMTUSHFHEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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